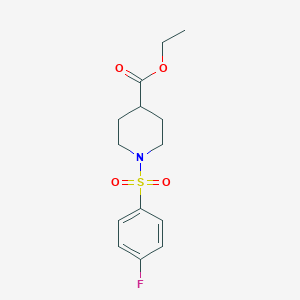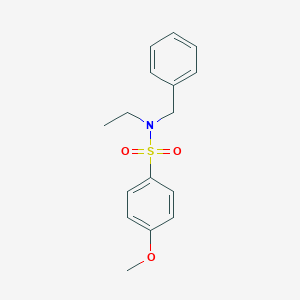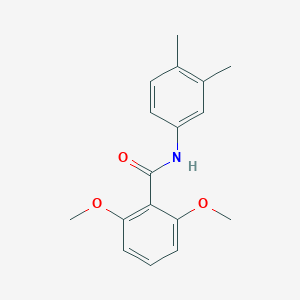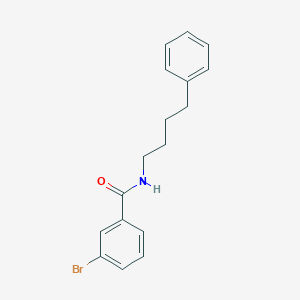![molecular formula C19H22N2O3 B186194 N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide CAS No. 6597-45-1](/img/structure/B186194.png)
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases. In
Applications De Recherche Scientifique
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and paclitaxel, in cancer treatment.
In addition to cancer treatment, N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been investigated for its potential in other diseases, such as Alzheimer's disease, HIV infection, and autoimmune diseases. It has been shown to inhibit the replication of HIV virus and reduce the production of inflammatory cytokines in autoimmune diseases.
Mécanisme D'action
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide inhibits the activity of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival. CK2 is overexpressed in various cancers and is associated with poor prognosis and resistance to chemotherapy drugs. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various oncogenes and angiogenic factors, leading to the suppression of tumor growth and metastasis. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been shown to modulate the immune system by reducing the production of inflammatory cytokines and enhancing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for CK2 inhibition. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has some limitations, including its potential off-target effects and toxicity at high doses.
Orientations Futures
There are several future directions for N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide research, including the development of more potent and selective CK2 inhibitors, the investigation of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide in combination with other chemotherapy drugs, and the exploration of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide in other diseases beyond cancer. Additionally, the role of CK2 in various signaling pathways and cellular processes needs to be further elucidated to fully understand the therapeutic potential of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide involves several steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-(cyclohexyl(methyl)carbamoyl)phenylboronic acid in the presence of palladium catalyst to form N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
Numéro CAS |
6597-45-1 |
|---|---|
Nom du produit |
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide |
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-21(16-6-3-2-4-7-16)19(23)14-9-11-15(12-10-14)20-18(22)17-8-5-13-24-17/h5,8-13,16H,2-4,6-7H2,1H3,(H,20,22) |
Clé InChI |
NYVJUGAFRRMKHV-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



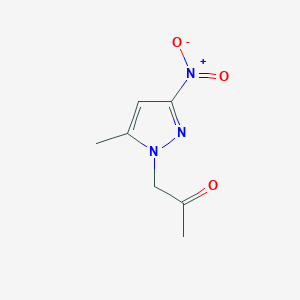
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
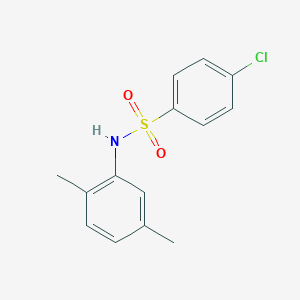
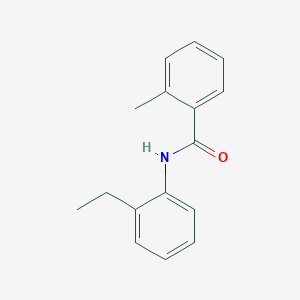
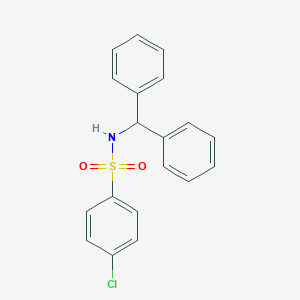
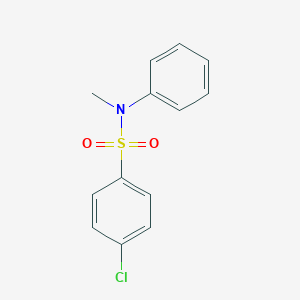
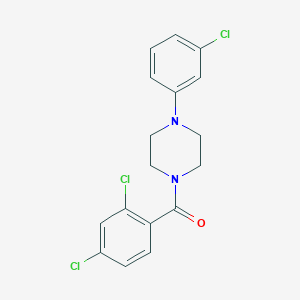
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
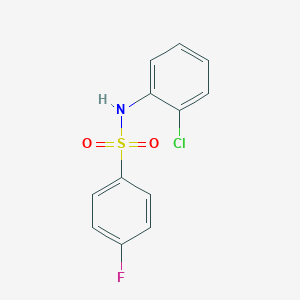
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
